molecular formula C10H10O3 B028495 4-Methoxycinnamic acid CAS No. 830-09-1

4-Methoxycinnamic acid

Cat. No. B028495
CAS RN: 830-09-1
M. Wt: 178.18 g/mol
InChI Key: AFDXODALSZRGIH-QPJJXVBHSA-N
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Description

Synthesis Analysis

4-Methoxycinnamic acid and its derivatives can be synthesized through various chemical reactions, including photochemical reactions and enzyme-mediated transformations. A study by Schrader et al. (1994) focused on the photochemical reaction products of 4-methoxycinnamic acid-3'-methylbutyl ester, resulting in cycloaddition and Diels-Alder adducts, highlighting a pathway for synthesizing novel derivatives of 4-methoxycinnamic acid (Schrader, Jakupovic, & Baltes, 1994).

Molecular Structure Analysis

The molecular structure of 4-methoxycinnamic acid derivatives has been elucidated using nuclear magnetic resonance spectroscopy, showcasing the compound's complex chemical behavior and interaction with light. This understanding aids in the exploration of its applications in material science and pharmaceuticals (Schrader, Jakupovic, & Baltes, 1994).

Chemical Reactions and Properties

4-Methoxycinnamic acid participates in various chemical reactions, including decarboxylation and hydrogenation. Studies have shown that it can undergo enzymatic transformations leading to the formation of different phenolic compounds, which are crucial for its role in plant metabolism and potential applications in biotechnology and medicine (Finkle, Lewis, Corse, & Lundin, 1962).

Physical Properties Analysis

The solubility of 4-methoxycinnamic acid in various solvents, including supercritical carbon dioxide, has been studied to facilitate its extraction from natural sources and its use in industrial applications. These studies provide critical data for developing extraction processes and understanding the compound's behavior in different environments (Murga, Sanz, Beltrán, & Cabezas, 2003).

Scientific Research Applications

  • Inhibition of Tyrosinase Activity : 4-Methoxycinnamic acid has been found to strongly inhibit the diphenolase activity of mushroom tyrosinase. This type of inhibition is reversible, distinguishing it from some other cinnamic acid derivatives (Shi et al., 2005).

  • Potential Nutraceutical Agent : P-methoxycinnamic acid shows promise as a nutraceutical agent, potentially useful in preventing and treating chronic diseases. Its properties include antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

  • Photochemical Reactions : Under UV irradiation, 4-methoxycinnamic acid-3'-methylbutyl ester produces [2+2] cycloaddition products, including a Diels-Alder adduct. This highlights its potential in photochemical applications (Schrader et al., 1994).

  • Antihyperglycemic Effects : In diabetic rats, p-methoxycinnamic acid reduces blood glucose levels by increasing insulin secretion and glycolysis while decreasing gluconeogenesis. Interestingly, it does not affect blood glucose levels in normal rats (Adisakwattana et al., 2005).

  • Role in Plant Cell Wall Functionality : In plants, cell wall hydroxycinnamates, which include 4-methoxycinnamic acid, play a crucial role in polymer cross-linking. However, the structure-specific functionality is largely limited to monomethoxylated compounds like 4-methoxycinnamic acid (Russell et al., 1999).

  • Metabolic Health Benefits : Ferulic acid, a compound related to 4-methoxycinnamic acid, has been shown to protect against weight gain and improve metabolic health by regulating neuropeptides and genes involved in gluconeogenesis (Kinyua et al., 2018).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

4-Methoxycinnamic acid has been extensively tested for therapeutic and nutraceutical applications due to its wide range of biologically useful properties . It exhibits a wide range of activities including antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities . Methods of its lipophilization have been developed to increase its industrial application and bioavailability in biological systems .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
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InChI Key

AFDXODALSZRGIH-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
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Related CAS

7340-42-3 (hydrochloride salt)
Record name 4-Methoxycinnamic acid
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DSSTOX Substance ID

DTXSID1046059
Record name 4-Methoxy-(2E)-cinnamic acid
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Molecular Weight

178.18 g/mol
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Physical Description

Solid
Record name 4-Methoxycinnamic acid
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Solubility

0.712 mg/mL at 25 °C
Record name 4-Methoxycinnamic acid
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Product Name

trans-4-Methoxycinnamic acid

CAS RN

943-89-5, 830-09-1
Record name trans-4-Methoxycinnamic acid
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Record name 4-Methoxycinnamic acid
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-
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Record name 4-Methoxy-(2E)-cinnamic acid
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Record name (E)-p-methoxycinnamic acid
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Record name 4-METHOXYCINNAMIC ACID
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Record name 4-Methoxycinnamic acid
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Melting Point

173 - 175 °C
Record name 4-Methoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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